Naphtho(2,1-b)furan-2-ol, dodecahydro-3a,6,6,9a-tetramethyl-
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Overview
Description
Naphtho(2,1-b)furan-2-ol, dodecahydro-3a,6,6,9a-tetramethyl- is a chemical compound with the molecular formula C16H28O and a molecular weight of 236.3929 . This compound is also known by other names such as dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-β]furan and 3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan . It is a sclareolide derivative and is commonly referred to as sclaral .
Preparation Methods
The synthesis of naphtho(2,1-b)furan-2-ol, dodecahydro-3a,6,6,9a-tetramethyl- typically involves the use of sclareolide as a starting material . The synthetic route includes several steps, such as hydrogenation and cyclization, under specific reaction conditions. Industrial production methods often utilize green synthesis techniques to produce this compound in an environmentally friendly manner .
Chemical Reactions Analysis
Naphtho(2,1-b)furan-2-ol, dodecahydro-3a,6,6,9a-tetramethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include hydrogen gas for reduction and ozone for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other complex molecules . In the industry, it is used as a perfumery ingredient, providing rich and elegant amber notes to various fragrances .
Mechanism of Action
Comparison with Similar Compounds
Naphtho(2,1-b)furan-2-ol, dodecahydro-3a,6,6,9a-tetramethyl- is similar to compounds such as ambroxide and other sclareolide derivatives . it is unique due to its specific structural features and the distinct amber notes it provides in perfumery . Similar compounds include dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-β]furan and 3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan .
Properties
CAS No. |
52811-62-8 |
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Molecular Formula |
C16H28O2 |
Molecular Weight |
252.39 g/mol |
IUPAC Name |
(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran-2-ol |
InChI |
InChI=1S/C16H28O2/c1-14(2)7-5-8-15(3)11(14)6-9-16(4)12(15)10-13(17)18-16/h11-13,17H,5-10H2,1-4H3/t11-,12+,13?,15-,16+/m0/s1 |
InChI Key |
UZSSRRVZGDVPRE-RRYDCEEVSA-N |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CC(O3)O)C)(C)C |
Canonical SMILES |
CC1(CCCC2(C1CCC3(C2CC(O3)O)C)C)C |
Origin of Product |
United States |
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